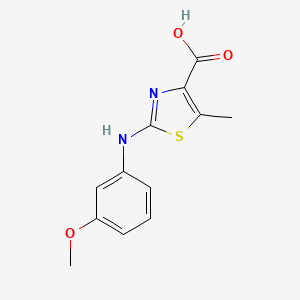

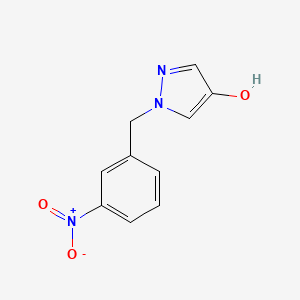

1-(3-Nitrobenzyl)-1H-pyrazol-4-ol

Vue d'ensemble

Description

3-Nitrobenzyl alcohol is an organic compound with the formula C7H7NO3. In mass spectrometry, this compound is often abbreviated as “3-NBA” or “m-NBA”. It has been used as a liquid matrix for fast atom bombardment and matrix-assisted laser desorption ionization .

Molecular Structure Analysis

The molecular formula of 3-Nitrobenzyl alcohol is C7H7NO3. The molecular weight is 153.14 g/mol . The IUPAC name is (3-nitrophenyl)methanol .

Applications De Recherche Scientifique

Substrate for Cytosolic Alcohol Dehydrogenase

1-(3-Nitrobenzyl)-1H-pyrazol-4-ol: serves as an excellent substrate for cytosolic alcohol dehydrogenase, an enzyme that plays a crucial role in the metabolism of alcohols within the cell . This application is significant in biochemical research where understanding the metabolism of various compounds is essential.

Matrix for Fast-Atom Bombardment Mass Spectrometry

The compound is employed as a matrix in fast-atom bombardment (FAB) mass spectrometry . FAB is a technique used to analyze non-volatile compounds in mass spectrometry, and the choice of matrix can significantly affect the quality of the results.

Isolation of Palmitylated Peptide Fragments

Researchers have used 1-(3-Nitrobenzyl)-1H-pyrazol-4-ol in the isolation of palmitylated peptide fragments from proteins such as bovine rhodopsin . This application is crucial for studying post-translational modifications of proteins.

Characterization by Mass Spectrometry

The compound has been utilized in the characterization of isolated peptides by mass spectrometry . Mass spectrometry is a powerful analytical technique used for identifying and quantifying molecules in complex mixtures, and the compound aids in this process.

Liquid Matrix for Fast Atom Bombardment

It serves as a liquid matrix for fast atom bombardment, a method used in mass spectrometry to ionize non-volatile molecules . This application is particularly useful in the analysis of large biomolecules.

Doping Agent in Electrospray Ionization

In electrospray ionization, 1-(3-Nitrobenzyl)-1H-pyrazol-4-ol is doped into low surface tension spray solvents to increase analyte charging . This enhances the detection and analysis of the analyte in mass spectrometry.

Research on Alcohol Metabolism

The compound’s role as a substrate for alcohol dehydrogenase makes it valuable for research on alcohol metabolism and its associated disorders . This can lead to a better understanding of diseases such as alcoholism and its treatment.

Safety and Hazards

Orientations Futures

Light-induced primary amines and o-nitrobenzyl alcohols cyclization (PANAC) has been reported as a photoclick reaction via primary amines as a direct click handle, to rapid and modular functionalization of diverse small molecules and native biomolecules . This strategy provides a versatile platform for organic synthesis, bioconjugation, medicinal chemistry, chemical biology, and materials science .

Mécanisme D'action

Target of Action

Similar compounds, such as 1,2,3-triazoles, have been found to interact with various biological and pharmacological targets due to their specificity, reliability, and biocompatibility .

Mode of Action

It’s known that benzyl cations, which could be formed from this compound, are highly reactive intermediates in various chemical reactions . They typically react via an SN2 pathway for primary benzylic halides, and an SN1 pathway for secondary and tertiary benzylic halides .

Biochemical Pathways

Similar compounds, such as 1,2,3-triazoles, have been found to exhibit numerous biological activities such as anti-proliferative, anti-hiv, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .

Pharmacokinetics

Similar compounds, such as 1,2,3-triazoles, have been found to have immense chemical reliability, effective dipole moment, capability of hydrogen bonding, and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets as well as high stability to metabolic degradation .

Action Environment

It’s known that the reactivity of benzyl cations, which could be formed from this compound, can be influenced by factors such as the presence of acid and halide ions .

Propriétés

IUPAC Name |

1-[(3-nitrophenyl)methyl]pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c14-10-5-11-12(7-10)6-8-2-1-3-9(4-8)13(15)16/h1-5,7,14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWVCGUOUHKPOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Nitrophenyl)methyl]pyrazol-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)morpholine](/img/structure/B1411908.png)

![N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B1411910.png)

![N-[4-Phenoxy-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1411911.png)